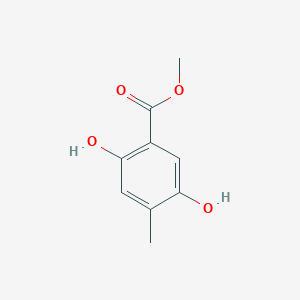![molecular formula C17H19N3S B13910619 2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole](/img/structure/B13910619.png)
2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-Methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibitors, UV stabilizers, and pharmaceuticals. This particular compound features a benzotriazole core with a 2-methyl-1-[(3-methylphenyl)sulfanyl]propyl substituent, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-1,2,3-benzotriazole typically involves the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol (e.g., 3-methylthiophenol) reacts with an alkyl halide (e.g., 2-bromo-2-methylpropane) under basic conditions.
Coupling of the Substituents: The final step involves coupling the sulfanyl-substituted propyl group to the benzotriazole core through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-{2-Methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the sulfanyl group.
Substitution: The benzotriazole core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents, under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified sulfanyl derivatives.
Substitution: Functionalized benzotriazole derivatives.
科学的研究の応用
2-{2-Methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor and UV stabilizer in various industrial applications.
作用機序
The mechanism of action of 2-{2-Methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole core can interact with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzotriazole: The parent compound, known for its corrosion inhibition and UV stabilization properties.
2-Methylbenzotriazole: A derivative with similar applications but different substituent effects.
3-Methylphenylsulfanylbenzotriazole: A compound with a similar sulfanyl group but different substitution pattern.
Uniqueness
2-{2-Methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-1,2,3-benzotriazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C17H19N3S |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
2-[2-methyl-1-(3-methylphenyl)sulfanylpropyl]benzotriazole |
InChI |
InChI=1S/C17H19N3S/c1-12(2)17(21-14-8-6-7-13(3)11-14)20-18-15-9-4-5-10-16(15)19-20/h4-12,17H,1-3H3 |
InChIキー |
SXHQGNUBXZZQPM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)SC(C(C)C)N2N=C3C=CC=CC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B13910536.png)
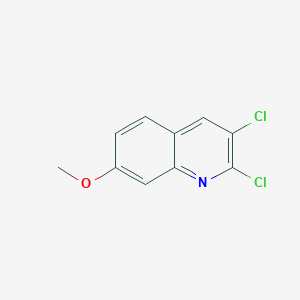
![(2R,3R,4R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B13910555.png)
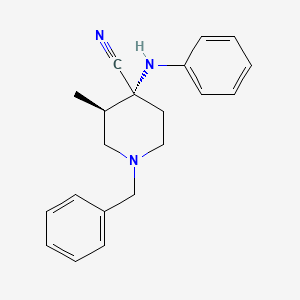

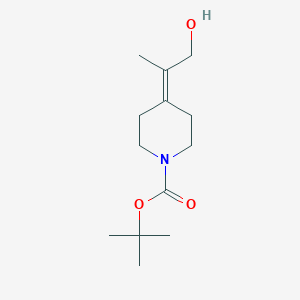

![6-Methylspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13910592.png)
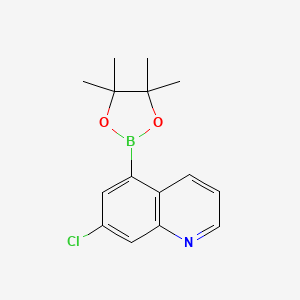
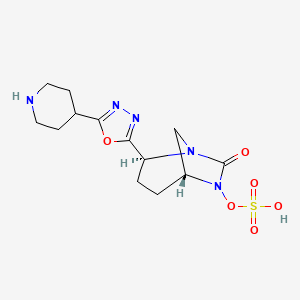


![3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B13910621.png)
